Benzoxazole, 4-iodo-
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Overview
Description
Benzoxazole, 4-iodo- is a heterocyclic aromatic compound that features an iodine atom at the fourth position of the benzoxazole ring Benzoxazole itself is a bicyclic structure consisting of a benzene ring fused to an oxazole ring
Synthetic Routes and Reaction Conditions:
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Using 2-Aminophenol and Iodobenzene:
Reaction: 2-aminophenol reacts with iodobenzene in the presence of a base and a catalyst.
Conditions: Typically carried out under reflux conditions with a palladium catalyst and a base like potassium carbonate.
Yield: This method provides moderate to high yields depending on the specific conditions and catalysts used.
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Cyclization of Iodoaniline Derivatives:
Reaction: Iodoaniline derivatives undergo cyclization with carbonyl compounds.
Conditions: Often requires acidic or basic conditions and elevated temperatures.
Yield: Varies based on the starting materials and reaction conditions.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve scalable processes using continuous flow reactors and optimized catalytic systems to ensure high yields and purity. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance efficiency and reduce environmental impact .
Types of Reactions:
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Substitution Reactions:
Reagents: Common reagents include nucleophiles like amines, thiols, and alcohols.
Conditions: Typically carried out in polar solvents under mild to moderate temperatures.
Products: Substituted benzoxazole derivatives.
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Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Conducted under controlled temperatures to prevent over-oxidation.
Products: Oxidized benzoxazole derivatives.
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Reduction Reactions:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduced benzoxazole derivatives.
Scientific Research Applications
Benzoxazole, 4-iodo- has a wide range of applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalytic systems and reaction mechanisms .
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Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in inhibiting specific enzymes and biological pathways .
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Medicine:
- Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
- Potential use in the development of new pharmaceuticals with improved efficacy and reduced side effects .
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Industry:
- Utilized in the production of advanced materials, including polymers and dyes.
- Applied in the development of new electronic and photonic devices .
Mechanism of Action
The mechanism of action of benzoxazole, 4-iodo- involves its interaction with various molecular targets and pathways:
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Molecular Targets:
- DNA topoisomerases: Inhibits the activity of these enzymes, leading to DNA damage and cell death.
- Protein kinases: Modulates the activity of these enzymes, affecting cell signaling and proliferation .
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Pathways Involved:
- Apoptosis: Induces programmed cell death in cancer cells by activating apoptotic pathways.
- Inflammation: Reduces inflammation by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
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Benzothiazole:
- Similar structure with a sulfur atom replacing the oxygen in benzoxazole.
- Exhibits similar biological activities but with different potency and selectivity .
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Benzimidazole:
- Contains a nitrogen atom in place of the oxygen in benzoxazole.
- Known for its broad-spectrum antimicrobial and anticancer properties .
Uniqueness of Benzoxazole, 4-iodo-:
- The presence of the iodine atom at the fourth position enhances its reactivity and potential for functionalization.
- Offers unique electronic and steric properties that can be exploited in various applications .
Properties
CAS No. |
1440535-23-8 |
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Molecular Formula |
C7H4INO |
Molecular Weight |
245.02 g/mol |
IUPAC Name |
4-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H4INO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H |
InChI Key |
HRFYHJWDGKHONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CO2 |
Origin of Product |
United States |
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